CH24H Inhibition Potency: Soticlestat vs. Other CH24H Inhibitors
Soticlestat exhibits potent inhibition of human CH24H (CYP46A1) with an IC50 of 7.4 nM in cellular assays [1] and 4.5 nM in an isolated enzyme assay [2]. While other CH24H inhibitors have been reported, such as Cholesterol 24-hydroxylase-IN-1 (IC50 = 8.5 nM) [3] and Cholesterol 24-hydroxylase-IN-2 (IC50 = 5.4 nM) [4], soticlestat distinguishes itself through extensive characterization across multiple assay formats and robust in vivo target engagement data [5]. Notably, CHL2310, a more potent inhibitor (IC50 = 0.11 nM) , is primarily developed as a PET imaging agent and lacks the clinical safety and efficacy data established for soticlestat.
| Evidence Dimension | Inhibition potency (IC50) against human CH24H/CYP46A1 |
|---|---|
| Target Compound Data | IC50 = 7.4 nM (cellular assay) and 4.5 nM (enzymatic assay) |
| Comparator Or Baseline | Cholesterol 24-hydroxylase-IN-1 (IC50 = 8.5 nM); Cholesterol 24-hydroxylase-IN-2 (IC50 = 5.4 nM); CHL2310 (IC50 = 0.11 nM) |
| Quantified Difference | Soticlestat is 1.15-fold more potent than CH24H-IN-1, but 1.2-fold less potent than CH24H-IN-2 and 16-fold less potent than CHL2310 in enzymatic assays. However, soticlestat is the only compound with extensive clinical safety and efficacy data. |
| Conditions | Human CH24H (CYP46A1) enzyme inhibition assay, various formats (cellular vs. isolated enzyme) |
Why This Matters
While potency is a key parameter, the selection of a research tool or clinical candidate must also consider the depth of characterization and availability of translational data, which are uniquely available for soticlestat.
- [1] Koike T, Yoshikawa M, Ando HK, et al. Discovery of soticlestat, a potent and selective inhibitor for cholesterol 24-hydroxylase (CH24H). J Med Chem. 2021;64(16):12228-12244. PMID: 34387987. View Source
- [2] Nishi T, Kondo S, Miyamoto M, et al. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice. Sci Rep. 2020;10:17081. PMID: 33051477. View Source
- [3] TargetMol. Cholesterol 24-hydroxylase-IN-1. Product Datasheet. Accessed 2026-04-20. View Source
- [4] MedChemExpress. Cholesterol 24-hydroxylase-IN-2. Product Datasheet. Accessed 2026-04-20. View Source
- [5] Yin W, Facius A, Wagner T, et al. Population pharmacokinetics, enzyme occupancy, and 24S-hydroxycholesterol modeling of soticlestat, a novel cholesterol 24-hydroxylase inhibitor, in healthy adults. Clin Transl Sci. 2023;16(7):1149-1162. doi:10.1111/cts.13517. View Source
